3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, and a propanoic acid moiety at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced stability from the fused triazole-pyrimidine ring system. Commercial production of this compound is well-established, with suppliers offering quantities ranging from 10 mg to 10 g at prices between $45 and $698, reflecting its utility in research and development .
Properties
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-5-7(2)14-10(11-6)12-8(13-14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCSKRCCNGAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be achieved through various methods. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization and subsequent reactions . The detailed steps are as follows:
Stage 1: Aminoguanidine hydrochloride reacts with succinic anhydride at 190°C for 1 hour.
Stage 2: The reaction mixture is treated with sodium hydroxide in water at 120°C for 1.5 hours.
Stage 3: The resulting product is refluxed with acetylacetone and acetic acid in ethanol for 7 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Microwave-mediated, catalyst-free synthesis has also been explored for related compounds, offering eco-friendly and efficient alternatives .
Chemical Reactions Analysis
Oxidation Reactions
The propanoic acid side chain and triazole ring undergo oxidation under controlled conditions:
-
Mechanism : The carboxylic acid group stabilizes radical intermediates during side-chain oxidation, while the triazole ring directs electrophilic attacks to specific positions .
Reduction Reactions
Reductive modifications target both the heterocycle and substituents:
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Key Insight : Selective reduction of the carboxylic acid to an alcohol preserves the triazole ring’s integrity, enabling further functionalization .
Substitution Reactions
The triazole ring participates in nucleophilic substitution, while the carboxylic acid enables coupling:
Nucleophilic Aromatic Substitution
| Position | Reagents | Products | Conditions |
|---|---|---|---|
| C-2 | Amines (e.g., NH₃/MeOH) | 2-Amino-triazolo[1,5-a]pyrimidine derivatives | 80°C, 12 hr |
Cross-Coupling Reactions
| Reaction | Catalyst/Base | Products | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug discovery |
| Sonogashira coupling | PdCl₂, CuI, PPh₃ | Alkynylated triazolo-pyrimidines | Material science |
-
Mechanistic Note : Microwave-assisted conditions (100–120°C, 30 min) enhance reaction efficiency and selectivity .
Acid/Base-Driven Reactions
The carboxylic acid group enables pH-dependent reactivity:
| Reaction | Conditions | Products | pKa |
|---|---|---|---|
| Salt formation | NaOH (1M) | Sodium propanoate salt | ~4.2 |
| Esterification | SOCl₂/ROH | Propanoate esters | 85–90% |
Comparative Reactivity with Analogues
The methyl groups at C-5 and C-7 sterically hinder electrophilic substitution at adjacent positions, while the propanoic acid enhances solubility for aqueous-phase reactions .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazolo-pyrimidine framework that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 246.27 g/mol. The presence of multiple nitrogen atoms in its structure allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth and metastasis .
Anti-inflammatory Effects
The compound has been identified as a potential inhibitor of Janus kinases (JAK1 and JAK2), which play a crucial role in inflammatory responses. By blocking these kinases, the compound may reduce inflammation in conditions such as rheumatoid arthritis and other autoimmune diseases .
Antimicrobial Properties
Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized variants showed effectiveness against strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Biological Assays and Studies
A variety of biological assays have been conducted to evaluate the efficacy of this compound:
- Disc Diffusion Method : This method assesses antimicrobial activity by measuring the diameter of inhibition zones around discs impregnated with the compound.
- MTT Assay : Used to evaluate cytotoxicity against various cell lines by measuring cell viability post-treatment.
These assays provide quantitative data supporting the compound's potential therapeutic uses.
Case Study 1: Anticancer Activity
In a study published in Scientific Reports, researchers synthesized several derivatives of triazolo-pyrimidines and tested their effects on cancer cell lines. One derivative demonstrated an IC50 value of 0.21 μM against Pseudomonas aeruginosa and exhibited promising cytotoxicity against cancer cells .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of triazolo-pyrimidine derivatives. The findings indicated that these compounds effectively inhibited JAK signaling pathways in vitro, leading to reduced inflammatory cytokine production in treated cells .
Mechanism of Action
The mechanism of action of 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolo[1,5-a]pyrimidine scaffold is highly modular, enabling diverse substitutions that influence bioactivity and physicochemical properties. Below is a detailed comparison with structurally related analogs:
Key Observations
Substituent Effects on Bioactivity: The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhances antimicrobial potency, likely due to improved target binding.
Carboxylic Acid Chain Length: Propanoic acid derivatives (e.g., target compound) generally exhibit better solubility and bioavailability compared to acetic acid analogs (e.g., ).
Synthetic Accessibility :
- Derivatives with bulky substituents (e.g., cyclopropyl in ) require multi-step syntheses, whereas simpler analogs (e.g., 5,7-dimethyl) are commercially mass-produced .
Purity and Commercial Availability :
- Most triazolo[1,5-a]pyrimidine derivatives are available at ≥95% purity, with prices scaling inversely with quantity (e.g., $45/10 mg vs. $698/10 g) .
Biological Activity
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The use of green chemistry methods has been emphasized in recent studies to enhance yield and reduce environmental impact .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacteria, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for these compounds range from 0.25 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3c | MRSA | 0.5 |
| 9d | K. pneumoniae | 1.0 |
| 8a | E. faecium | 0.75 |
The mechanism through which these compounds exert their antimicrobial effects is primarily through inhibition of cell wall biosynthesis and interference with DNA gyrase activity. This dual action enhances their effectiveness against resistant bacterial strains .
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assays conducted on VERO cell lines demonstrated that the most active derivatives possess a favorable safety profile with a high selectivity index. The compounds showed significantly lower toxicity to mammalian cells compared to their antibacterial activity against pathogens .
Table 2: Cytotoxicity Profile
| Compound | CC50 (μM) | Selectivity Index |
|---|---|---|
| 3c | >100 | >200 |
| 9d | >100 | >150 |
| 8a | >100 | >180 |
Case Studies and Literature Review
A notable study published in the Journal of Inorganic Biochemistry explored the biological activity of metal complexes with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. These complexes exhibited enhanced biological activity compared to their uncomplexed counterparts, suggesting that coordination with metal ions can significantly influence the pharmacological profile of triazolo derivatives .
Another study highlighted the synthesis of novel triazole-based compounds under green conditions that demonstrated promising antibacterial activity against MDR strains. The research emphasized the importance of structural modifications in enhancing biological efficacy while maintaining low toxicity to human cells .
Q & A
Q. What are the optimized synthetic routes for 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of β-diketones with 3,5-diamino-1,2,4-triazole derivatives. For example:
- Route 1 : Refluxing 3,5-diamino-1,2,4-triazole with pentane-2,4-dione in glacial acetic acid yields the triazolopyrimidine core, followed by propanoic acid side-chain functionalization .
- Route 2 : Use of additives like p-toluenesulfonic acid (PTSA) in ethanol under microwave irradiation improves reaction efficiency (yield >85%) .
Key Variables : - Solvent : Acetic acid or ethanol affects cyclization kinetics.
- Temperature : Reflux (~100–120°C) ensures complete cyclization.
- Catalysts : PTSA reduces side reactions and enhances regioselectivity .
Q. How can researchers verify the purity and structural integrity of synthesized compounds?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, methyl groups at C5/C7 appear as singlets at δ ~2.30–2.50 ppm .
- HPLC-MS : Quantify purity (>95%) and detect byproducts .
- Elemental Analysis : Validate molecular formulas (e.g., C14H15N5O3 for derivatives) .
Advanced Research Questions
Q. How does 3-(5,7-dimethyl-triazolopyrimidin-2-yl)propanoic acid act as an allosteric modulator in viral polymerases?
Methodological Answer : The compound’s triazolopyrimidine core binds to the thumb domain of HCV NS5B polymerase (PDB: 5EGU), inducing conformational changes that inhibit RNA replication. Key steps:
Docking Studies : Use Schrödinger Suite or AutoDock to map binding to residues Tyr448 and Ser556 .
Hydrogen-Deuterium Exchange (HDX) : Monitor reduced flexibility in the polymerase palm domain upon inhibitor binding .
Kinetic Assays : Measure IC50 values (e.g., ~10 nM for HCV inhibition) using radiolabeled NTP incorporation assays .
Q. What structural modifications enhance antimicrobial activity while minimizing cytotoxicity?
Methodological Answer : Derivatize the propanoic acid moiety or triazolopyrimidine core:
- Modification 1 : Introduce electron-withdrawing groups (e.g., Cl, CF3) at C5/C7 to improve bacterial membrane penetration. Example: 5-(4-chlorophenyl) derivatives show MIC = 8 µg/mL against S. aureus .
- Modification 2 : Replace the propanoic acid with ester prodrugs (e.g., ethyl esters) to enhance solubility and reduce renal toxicity .
SAR Table :
| Substituent (Position) | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| 5,7-dimethyl (Core) | 32 (E. coli) | >100 |
| 5-Cl, 7-CF3 | 8 (S. aureus) | 45 |
| Ethyl ester (C3) | 16 (P. aeruginosa) | >200 |
| Data from |
Q. How do crystallographic studies resolve contradictions in proposed binding modes?
Methodological Answer : X-ray crystallography (e.g., PDB: 5EGU) clarifies discrepancies between docking predictions and experimental
- Conflict : Early docking suggested hydrogen bonding with Asp318, but crystal structures show hydrophobic interactions with Ile447 and Tyr448 .
- Resolution : Soak crystals of HCV NS5B with the compound (10 mM in reservoir solution) and refine at 2.1 Å resolution. Density maps confirm the triazolopyrimidine core occupies a hydrophobic pocket .
Q. What computational strategies predict off-target effects against human kinases?
Methodological Answer :
Pharmacophore Modeling : Use MOE or Phase to align the compound with kinase ATP-binding sites.
Molecular Dynamics (MD) : Simulate binding to kinases like EGFR or CDK3. Example: 100-ns MD reveals low stability (RMSD >3 Å) in CDK2 due to steric clashes with Lys33 .
Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to validate predictions .
Q. How can researchers address poor aqueous solubility in in vivo studies?
Methodological Answer :
- Formulation : Use PEG-400/water (60:40) or β-cyclodextrin inclusion complexes to achieve >1 mg/mL solubility .
- Prodrug Design : Synthesize morpholinoethyl esters, which hydrolyze in serum to release the active acid .
- PK/PD Optimization : Intraperitoneal administration in murine models shows 80% bioavailability vs. 25% for oral routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
